molecular formula C14H14ClF3N4O2 B2429493 2-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-4-((dimethylamino)methylene)-5-ethoxy-2,4-dihydro-3H-pyrazol-3-one CAS No. 338420-92-1

2-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-4-((dimethylamino)methylene)-5-ethoxy-2,4-dihydro-3H-pyrazol-3-one

Cat. No. B2429493
CAS RN: 338420-92-1
M. Wt: 362.74
InChI Key: QQFXPOCWCZWZBZ-VQHVLOKHSA-N
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Description

2-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-4-((dimethylamino)methylene)-5-ethoxy-2,4-dihydro-3H-pyrazol-3-one is a useful research compound. Its molecular formula is C14H14ClF3N4O2 and its molecular weight is 362.74. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Application in Medicinal Chemistry

The compound, being structurally related to pyrazole and pyrimidine derivatives, is significant in the field of medicinal and pharmaceutical chemistry. Specifically, the pyranopyrimidine core, a key precursor closely related to the chemical structure , is crucial for its broader synthetic applications and bioavailability. This core structure, especially the 5H-pyrano[2,3-d]pyrimidine scaffolds, is extensively utilized due to its wide range of applicability. The development of substituted derivatives, such as 4-aryl-octahydropyrano/hexahydrofuro[2,3-d]pyrimidin-2-one (thiones) and 5-aryl-substituted pyrano[2,3-d]pyrimidindione (2-thiones), is achieved through one-pot multicomponent reactions. These reactions involve diverse hybrid catalysts like organocatalysts, metal catalysts, and nanocatalysts, highlighting the compound's role in advancing synthetic pathways and catalytic applications in medicinal chemistry (Parmar, Vala, & Patel, 2023).

Role in Anti-Inflammatory and Antibacterial Agents

Trifluoromethylpyrazoles, structurally similar to the compound , have gained attention as potential anti-inflammatory and antibacterial agents. The specific location of the trifluoromethyl group, particularly on the 3- or 5-position of the pyrazole nucleus, is associated with varying activity profiles of the compounds. This highlights the compound's significance in the development of novel anti-inflammatory and antibacterial agents, providing avenues for medicinal chemists to explore and develop drugs with improved action profiles and minimal side effects (Kaur, Kumar, & Gupta, 2015).

Application in Synthesis of Heterocycles

The reactivity of compounds similar to 2-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-4-((dimethylamino)methylene)-5-ethoxy-2,4-dihydro-3H-pyrazol-3-one makes them valuable as building blocks for the synthesis of a wide range of heterocyclic compounds. These include pyrazolo-imidazoles, thiazoles, spiropyridines, and others. The unique reactivity offers mild reaction conditions for the generation of versatile products from a wide range of precursors, indicating the compound's significance in the field of heterocyclic chemistry and its potential in the development of complex molecules for various applications (Gomaa & Ali, 2020).

properties

IUPAC Name

(4E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(dimethylaminomethylidene)-5-ethoxypyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClF3N4O2/c1-4-24-12-9(7-21(2)3)13(23)22(20-12)11-10(15)5-8(6-19-11)14(16,17)18/h5-7H,4H2,1-3H3/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQFXPOCWCZWZBZ-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN(C(=O)C1=CN(C)C)C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC\1=NN(C(=O)/C1=C/N(C)C)C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClF3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-4-((dimethylamino)methylene)-5-ethoxy-2,4-dihydro-3H-pyrazol-3-one

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